Neurotensin, ser(7)-

Description

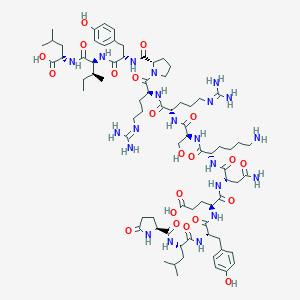

Structure

2D Structure

Properties

CAS No. |

104969-72-4 |

|---|---|

Molecular Formula |

C76H119N21O21 |

Molecular Weight |

1662.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C76H119N21O21/c1-7-41(6)61(72(115)94-55(74(117)118)34-40(4)5)96-69(112)53(36-43-19-23-45(100)24-20-43)93-71(114)57-16-12-32-97(57)73(116)50(15-11-31-84-76(81)82)89-62(105)47(14-10-30-83-75(79)80)87-70(113)56(38-98)95-63(106)46(13-8-9-29-77)86-68(111)54(37-58(78)101)92-65(108)49(26-28-60(103)104)88-67(110)52(35-42-17-21-44(99)22-18-42)91-66(109)51(33-39(2)3)90-64(107)48-25-27-59(102)85-48/h17-24,39-41,46-57,61,98-100H,7-16,25-38,77H2,1-6H3,(H2,78,101)(H,85,102)(H,86,111)(H,87,113)(H,88,110)(H,89,105)(H,90,107)(H,91,109)(H,92,108)(H,93,114)(H,94,115)(H,95,106)(H,96,112)(H,103,104)(H,117,118)(H4,79,80,83)(H4,81,82,84)/t41-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-/m0/s1 |

InChI Key |

ZBPLQJQLWYPGOF-CNPUEMECSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C4CCC(=O)N4 |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C4CCC(=O)N4 |

Other CAS No. |

104969-72-4 |

sequence |

XLYENKSRRPYIL |

Synonyms |

7-Ser-neurotensin neurotensin, Ser(7)- neurotensin, serine(7)- |

Origin of Product |

United States |

Molecular Biology and Biochemistry of the Neurotensin System

Biosynthesis and Post-Translational Modification of Neurotensin (B549771)

Neurotensin is synthesized as part of a larger, inactive precursor protein. nih.govencyclopedia.pub This precursor also contains the sequence for neuromedin N, a related biologically active peptide. nih.govresearchgate.netwikipedia.org

The neurotensin/neuromedin N precursor protein is a polypeptide of approximately 170 amino acids in humans. encyclopedia.pubresearchgate.net The processing of this precursor occurs through endoproteolytic cleavage at specific sites marked by pairs of basic amino acid residues, primarily Lys-Arg sequences. nih.govresearchgate.netnih.gov This cleavage process takes place within the regulated secretory pathway. researchgate.netoup.com The differential processing of the proneurotensin/neuromedin N precursor in various tissues contributes to the generation of biological diversity. researchgate.netnih.gov

The endoproteolytic cleavage of the proneurotensin precursor is mediated by members of the prohormone convertase (PC) family. sigmaaldrich.cnnih.govnih.gov These specialized endoproteases recognize and cleave at the dibasic consensus sites within the precursor protein. researchgate.netnih.gov Research indicates that PC1 (also known as sPC3), PC2, and PC5-A are the prohormone convertases responsible for the tissue-specific processing patterns observed in the gut, brain, and adrenals. researchgate.netnih.gov In the brain, PC2 is considered a major prohormone convertase involved in proneurotensin processing. nih.govnih.govresearchgate.net PC1 also shows enzymatic activity against proneurotensin. nih.gov

The processing of the proneurotensin/neuromedin N precursor yields several biologically active products, including the full-length neurotensin (13 amino acids) and neuromedin N (a six-amino acid peptide). encyclopedia.pubresearchgate.netwikipedia.org Neurotensin and neuromedin N are located in the C-terminal region of the precursor and are released through cleavage at dibasic sites by prohormone convertases. sigmaaldrich.cnresearchgate.net

Functionally active fragments are also generated. Neurotensin(8-13) (B549770), a hexapeptide corresponding to the C-terminal portion of neurotensin, is a key functional fragment. guidetomalariapharmacology.orgnih.gov This C-terminal region of neurotensin is responsible for its full biological activity, with the N-terminal portion having a modulatory role. wikipedia.org Neuromedin N is also derived from the same precursor and shares significant sequence similarity with the C-terminal region of neurotensin, accounting for its ability to activate neurotensin receptors. researchgate.netwikipedia.org Studies have shown that Neurotensin(8-13) can have higher potency or affinity for receptors compared to the full-length neurotensin in certain contexts. nih.govnih.govnih.govgenscript.com

| Peptide | Sequence | PubChem CID |

| Neurotensin | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu | 16133836, 25077406 wikipedia.orgnih.govnih.gov |

| Neurotensin(8-13) | Arg-Arg-Pro-Tyr-Ile-Leu | 123783, 5311318 nih.govnih.govarxiv.org |

| Neuromedin N | Lys-Ile-Pro-Tyr-Ile-Leu | 9940301 wikipedia.orgnih.govciteab.com |

Characterization of Neurotensin Receptor Subtypes

Neurotensin mediates its diverse effects by interacting with specific receptor subtypes. Three main neurotensin receptor subtypes have been identified: NTSR1, NTSR2, and NTSR3 (Sortilin 1). sigmaaldrich.cnguidetopharmacology.org

Neurotensin Receptor 1 (NTSR1), also known as NTR1, is a high-affinity receptor for neurotensin. sigmaaldrich.cnguidetopharmacology.orgplos.orgnih.govapexbt.com It belongs to the superfamily of G protein-coupled receptors (GPCRs), characterized by a structure containing seven transmembrane domains. guidetopharmacology.orgnih.govresearchgate.netatlasgeneticsoncology.org NTSR1 is widely distributed in the central nervous system and peripheral tissues, including the brain and intestine. wikipedia.orgguidetopharmacology.orgatlasgeneticsoncology.org Upon binding of neurotensin, NTSR1 couples to G proteins, primarily Gαq/11, initiating intracellular signaling pathways such as the hydrolysis of phosphatidylinositols and activation of downstream kinases like ERK1/2 and AKT. plos.orgresearchgate.netatlasgeneticsoncology.orgnih.gov

NTSR1 was first cloned from rat brain. guidetopharmacology.org Human NTSR1 has been cloned and shares significant homology with the rat receptor. guidetopharmacology.org The human NTSR1 protein consists of 418 amino acids and possesses the characteristic seven transmembrane helices of GPCRs. nih.govresearchgate.netatlasgeneticsoncology.org Its structure includes extracellular and intracellular loops, with the N-terminal portion located extracellularly. atlasgeneticsoncology.org Specific residues and regions within the receptor, such as the 4th extracellular loop, are involved in neurotensin binding. atlasgeneticsoncology.org Glycosylation sites in the extracellular region are also reported to be essential for NTSR1 function. researchgate.netatlasgeneticsoncology.org The receptor's interaction with G proteins and its localization within the cell membrane, potentially in microdomains, are crucial for its signaling function. researchgate.netatlasgeneticsoncology.org After activation, NTSR1 undergoes internalization, a process linked to desensitization and involving β-arrestin. atlasgeneticsoncology.org

Neurotensin Receptor 1 (NTSR1/NTR1): A High-Affinity G Protein-Coupled Receptor

High-Affinity Ligand Binding Domains and Residue Interactions

The high-affinity neurotensin receptor, NTSR1, is a G protein-coupled receptor (GPCR) that mediates the majority of neurotensin's effects. nih.govproteopedia.org The binding pocket for neurotensin on NTSR1 is located on the extracellular side of the receptor. wikipedia.org Neurotensin, a 13-amino-acid peptide, binds in an extended conformation, oriented nearly perpendicular to the cell membrane, with its C-terminus directed towards the receptor core. wikipedia.org

Key interactions driving the binding of neurotensin to NTSR1 involve charged residues within the binding pocket and the C-terminal arginine of neurotensin. wikipedia.orgunmc.edu Hydrophobic stacking also contributes significantly to this binding. proteopedia.org A critical residue in the binding pocket is Phenylalanine at position 358, which participates in a network of hydrophobic stacking interactions. proteopedia.org These interactions stabilize residues like Tryptophan 321 and Tyrosine 324, allowing Tyrosine 324 to interact with the C-terminal Leucine 13 residue of neurotensin through Van der Waals forces. proteopedia.org The positively charged arginine side chains of neurotensin interact with the electronegative rim of the binding pocket, while the negatively charged carboxylate of Leucine 13 resides in an electropositive environment. researchgate.net The C-terminal portion of neurotensin, specifically NTS(8-13), is essential for high-affinity binding to NTSR1. proteopedia.orgresearchgate.net The extracellular loop 2 (ECL2) forms a β-hairpin that partially caps (B75204) the binding pocket at the extracellular surface. researchgate.netbiorxiv.org

Neurotensin Receptor 2 (NTSR2/NTR2): A Lower-Affinity G Protein-Coupled Receptor

NTSR2, also known as NTR2, is classified as a lower-affinity G protein-coupled receptor for neurotensin. nih.govaai.orgresearchgate.net Unlike NTSR1, the binding of neurotensin to NTSR2 is characterized by lower affinity, with a reported KD of 3.7 ± 0.2 nM. researchgate.net The mechanism of action of neurotensin at NTSR2 is not as well-understood as for NTSR1, with suggestions that neurotensin may act as an agonist, antagonist, or inverse agonist depending on the cellular context. researchgate.net NTSR2 is primarily expressed in the brain. nih.gov

Molecular Characteristics and Homology with NTSR1

NTSR2 is a protein consisting of 410 amino acids in humans. nih.govnih.gov It shares significant homology with NTSR1, approximately 60-64%. nih.govaai.orgresearchgate.netoncotarget.com Both NTSR1 and NTSR2 belong to the superfamily of G protein-coupled receptors and possess a canonical structure of seven transmembrane helices. wikipedia.orgresearchgate.netnih.gov Despite this structural similarity and homology, NTSR2 exhibits distinct pharmacological properties and a lower binding affinity for neurotensin compared to NTSR1. researchgate.net The binding of neurotensin to NTSR2 can be inhibited by levocabastine (B1674950), a non-peptide histamine (B1213489) H1 receptor antagonist, which can also act as an agonist on NTSR2. nih.govresearchgate.netnih.govgenecards.org

Neurotensin Receptor 3 (NTSR3/Sortilin): A Type I Receptor

Neurotensin Receptor 3, also known as Sortilin, is distinct from NTSR1 and NTSR2 as it is a type I receptor with a single transmembrane domain, rather than a GPCR with seven transmembrane domains. aai.orgresearchgate.netliverpool.ac.ukmdpi.comfrontiersin.org It is not coupled to G proteins. aai.orgnih.govmdpi.com Sortilin was initially identified as a receptor-associated protein and belongs to the Vps10p-containing domain receptor family. nih.govliverpool.ac.ukmdpi.comcathdb.infofrontiersin.orgebi.ac.ukresearchgate.net

Structural Peculiarities as a Vps10p-Containing Domain Receptor

Sortilin is a member of the Vps10p domain family of type I receptors. nih.govliverpool.ac.ukmdpi.comcathdb.infofrontiersin.orgebi.ac.ukresearchgate.net This family is characterized by a single transmembrane domain and a large extracellular domain containing a Vps10p domain. frontiersin.orgebi.ac.uk The Vps10p domain constitutes the entire luminal (extracellular) part of Sortilin and is defined by a unique structure that binds neurotrophic factors and neuropeptides, including neurotensin. cathdb.infoebi.ac.ukwindows.netfrontiersin.org The ectodomain structure of sortilin forms a complex with neurotensin through its C-terminal part in a tunnel-like binding site formed by a ten-bladed beta-propeller domain. liverpool.ac.ukfrontiersin.org The Vps10p domain consists of three structural subdomains: an N-terminal ten-bladed beta-propeller structure followed by two cysteine-rich 10CC domains. cathdb.info Structural features of the Vps10p domain, including the N-terminal propeptide and the C-terminal segment of ten conserved cysteines (10CC), are key elements in Sortilin's function. windows.net Sortilin is synthesized as a precursor (prosortilin) that undergoes maturation in the Golgi apparatus through cleavage by the pro-convertase furin, which removes the N-terminal propeptide, resulting in the mature receptor. frontiersin.orgwindows.netfrontiersin.org This maturation is necessary for high-affinity binding of neurotensin. frontiersin.org

Modulatory and Scavenger Receptor Functions of Sortilin

Sortilin/NTSR3 displays multiple functions, acting as a receptor, co-receptor, and a sorting/trafficking regulator. frontiersin.orgnih.govgenesandcancer.comresearchgate.netfrontiersin.org It functions as a receptor for neurotensin and other ligands like lipoprotein lipase (B570770), pro-nerve growth factor (pro-NGF), and pro-brain-derived neurotrophic factor (pro-BDNF). frontiersin.orgnih.govresearchgate.net Sortilin can also act as a scavenger receptor on the cell surface, mediating the uptake and degradation of its ligands, including neurotensin, from the extracellular space. proteopedia.orgresearchgate.net This scavenger function contributes to the elimination of neurotensin from the extracellular fluid and triggers its degradation. proteopedia.org

Beyond its role in ligand binding and scavenging, Sortilin is involved in intracellular protein sorting and trafficking, directing proteins to the plasma membrane or lysosomes. liverpool.ac.ukfrontiersin.orgebi.ac.uknih.govresearchgate.net It plays a role in the delivery of sphingolipid activator proteins and acid sphingomyelinase to lysosomes. liverpool.ac.uk Sortilin has also been shown to sort the two-pore potassium channel TREK-1 to the plasma membrane. frontiersin.orggenesandcancer.com

Sortilin can be released from the plasma membrane by shedding, producing a soluble form (sSortilin/sNTSR3) which can also act as a functional molecule. liverpool.ac.ukgenesandcancer.comresearchgate.net Soluble sortilin can bind to specific sites on cells and stimulate intracellular signaling pathways. genesandcancer.com

Interactions with Other Ligands and Co-receptor Roles

Sortilin/NTSR3 interacts with a variety of other ligands and can function as a co-receptor to modulate signaling pathways. frontiersin.orgnih.govresearchgate.net It acts as a receptor for lipoprotein lipase and the precursor forms of neurotrophins, such as pro-NGF and pro-BDNF. frontiersin.orgnih.govresearchgate.net These neurotrophin precursors bind to sortilin within the same binding site as neurotensin, despite having different active sequences. frontiersin.org

Sortilin has been shown to form functional complexes with other receptors, acting as a co-receptor to influence signaling. mdpi.comfrontiersin.orgfrontiersin.orgnih.govresearchgate.net A notable interaction is the formation of a complex with NTSR1, which has been observed in cells like HT29 human adenocarcinoma cells. frontiersin.orgfrontiersin.orgnih.govresearchgate.netencyclopedia.pub This interaction modulates NTSR1-mediated signaling, including the phosphorylation of MAP kinases and phosphoinositide turnover, suggesting that Sortilin can participate in neurotensin signaling as a co-receptor. nih.govencyclopedia.pub The NTSR1-Sortilin complex is internalized upon neurotensin stimulation. nih.govencyclopedia.pub

Sortilin also interacts with neurotrophin receptors, such as the p75 neurotrophin receptor (p75NTR) and TrkB. liverpool.ac.ukmdpi.comfrontiersin.orgnih.govencyclopedia.pub The interaction with p75NTR is crucial for triggering neuronal apoptosis induced by pro-NGF and pro-BDNF. mdpi.comfrontiersin.orgnih.govresearchgate.net In some contexts, Sortilin's interaction with other neurotensin receptors, like NTSR2, is important for the protective effects of neurotensin against apoptosis. liverpool.ac.ukfrontiersin.org

Sortilin's interactions extend to other cellular components and ligands, including Apolipoprotein E (apoE), highlighting its involvement in diverse physiological processes, such as neuroprotection. nih.gov

Emerging Insights into Putative Additional Neurotensin Receptor Subtypes (e.g., NTSR4)

The biological effects of neurotensin (NT) are primarily mediated through interactions with three well-characterized receptor subtypes: neurotensin receptor 1 (NTSR1), neurotensin receptor 2 (NTSR2), and neurotensin receptor 3 (NTSR3), also known as Sortilin 1. NTSR1 and NTSR2 are G protein-coupled receptors (GPCRs) with seven transmembrane domains, while NTSR3 is a single transmembrane domain receptor belonging to the Vps10p domain receptor family nih.govguidetopharmacology.orgnih.gov.

Beyond these established subtypes, emerging research has explored the possibility of additional neurotensin receptor subtypes, with NTSR4 being discussed as a putative member of this system unf.edu. NTSR4 has been described as the most recently identified neurotensin receptor site and shares structural similarities with NTSR3 unf.edu. Its expression has been observed in various brain regions, with a notable presence in the hippocampus and cerebellum unf.edu. Current understanding suggests that NTSR4 may play a role in intracellular trafficking and the termination of neurotensin signaling, although detailed knowledge regarding its specific functions and interactions remains limited unf.edu.

Investigations into the binding characteristics of neurotensin fragments have indicated that the C-terminal 8-13 amino acid fragment of neurotensin retains biological activity and demonstrates affinity for all four discussed neurotensin receptors: NTSR1, NTSR2, NTSR3, and NTSR4 unf.edu. This suggests that putative receptors like NTSR4 are capable of interacting with truncated forms of neurotensin.

While the C-terminal fragment NT(8-13) has shown affinity for NTSR4 unf.edu, detailed research findings specifically characterizing the interaction between the synthetic analog "Neurotensin, ser(7)-" (where Pro7 is substituted with Ser) and NTSR4 are not extensively documented in the available literature. Studies on neurotensin analogs often focus on modifications aimed at improving metabolic stability or selectivity towards the more characterized NTSR1 and NTSR2 subtypes arxiv.org. The functional consequences and binding profile of the Ser(7) substitution specifically at the NTSR4 site represent an area requiring further dedicated investigation to fully elucidate the role of this putative receptor in mediating the effects of neurotensin analogs.

The existence and precise roles of putative additional neurotensin receptor subtypes like NTSR4 continue to be subjects of ongoing research. Understanding the binding profiles of various neurotensin fragments and analogs, including "Neurotensin, ser(7)-", at these potentially novel sites is crucial for a complete picture of neurotensin system complexity and for the development of targeted therapeutics.

Below is a summary of the discussed neurotensin receptor subtypes:

| Receptor Subtype | Classification | Key Characteristics | Affinity for NT Fragments (e.g., NT(8-13)) |

| NTSR1 | GPCR (Seven transmembrane) | High affinity for NT, widely distributed in CNS and periphery, Gq-preferring coupling | Yes unf.edu |

| NTSR2 | GPCR (Seven transmembrane) | Lower affinity for NT, mainly brain expression, involved in analgesia | Yes unf.edu |

| NTSR3 (Sortilin) | Single transmembrane (Vps10p) | Involved in NT internalization and degradation | Yes unf.edu |

| NTSR4 | Putative/Emerging Receptor unf.edu | Structural similarity to NTSR3, found in hippocampus/cerebellum, role in trafficking/termination unf.edu | Yes unf.edu |

Cellular and Intracellular Signaling Mechanisms Mediated by Neurotensin

G Protein-Coupled Receptor (GPCR) Dependent Signaling Pathways of Neurotensin (B549771) Receptors

NTSR1 is a classic seven-transmembrane domain GPCR that couples to heterotrimeric G proteins to initiate intracellular signaling cascades pnas.orgbiorxiv.org. Upon neurotensin binding, NTSR1 undergoes conformational changes that facilitate the interaction with and activation of downstream G proteins biorxiv.org.

Activation of Gαq/11 and Downstream Phospholipase C (PLC) Signaling

A primary signaling pathway activated by neurotensin binding to NTSR1 involves the activation of G proteins of the Gαq/11 family nih.govfrontiersin.orgbiorxiv.org. NTSR1 exhibits a strong preference for Gαq activation biorxiv.org. The activation of Gαq/11 is a crucial step that links receptor engagement to the activation of effector enzymes wikipedia.org.

Research using transfected cells expressing the rat neurotensin receptor demonstrated that neurotensin stimulates phosphoinositide hydrolysis in a concentration- and time-dependent manner nih.gov. This effect was not inhibited by pertussis toxin, indicating coupling to a pertussis toxin-insensitive G protein, consistent with the Gαq/11 family nih.govnih.gov. Studies in Chinese hamster ovary (CHO) cells expressing the rat neurotensin receptor and in human colon cancer cells have confirmed the activation of phospholipase C by neurotensin nih.govjneurosci.orgnih.gov.

Generation of Inositol (B14025) Trisphosphate (IP3) and Diacylglycerol (DAG)

Activated phospholipase C-beta (PLC-β), downstream of Gαq/11 activation, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid located in the plasma membrane wikipedia.org. This hydrolysis generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) mdpi.comnih.govwikipedia.orgyoutube.com. IP3 is a water-soluble molecule that diffuses into the cytoplasm, while DAG is lipophilic and remains embedded in the cell membrane wikipedia.orgyoutube.com.

The generation of IP3 and DAG is a rapid and transient event following neurotensin stimulation mdpi.comnih.gov. This process is central to initiating the subsequent intracellular signaling events, particularly calcium mobilization and protein kinase C activation mdpi.comnih.govwikipedia.orgyoutube.com.

Intracellular Calcium Ion Mobilization and Dynamics

IP3 generated by PLC activation binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum (ER), the primary intracellular calcium storage organelle youtube.comreumatologiaclinica.org. Binding of IP3 to its receptor triggers the release of stored calcium ions from the ER lumen into the cytoplasm, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i) mdpi.comnih.govyoutube.comreumatologiaclinica.org.

Neurotensin has been shown to increase intracellular calcium levels in various cell types, including dopaminergic neurons and transfected PC12 cells jneurosci.orgnih.govjneurosci.org. This increase in intracellular calcium is a critical signal that can influence a wide range of cellular processes, including neurotransmitter release, enzyme activity, and gene expression reumatologiaclinica.org. The mobilization of calcium from intracellular stores is a key component of the neurotensin-mediated signaling cascade initiated by Gαq/11 and PLC activation mdpi.comnih.govyoutube.comreumatologiaclinica.org.

Research findings on neurotensin-induced calcium mobilization include observations in dopaminergic neurons where neurotensin caused a rapid increase in [Ca2+]i, with most of the calcium originating from the extracellular medium nih.govjneurosci.org. Blocking IP3 receptors with heparin prevented the excitatory effect of neurotensin in these neurons, suggesting the involvement of the IP3 pathway in calcium mobilization nih.govjneurosci.org.

Protein Kinase Activation Cascades

The second messengers, DAG and calcium, generated by the PLC pathway, converge to activate various protein kinases, most notably Protein Kinase C (PKC) mdpi.comnih.govwikipedia.orgyoutube.com.

Role of Protein Kinase C (PKC) Isoforms in Neurotensin Signaling

Diacylglycerol (DAG), along with calcium (for conventional PKC isoforms), recruits and activates Protein Kinase C (PKC) mdpi.comnih.govwikipedia.orgyoutube.com. PKC is a family of serine/threonine kinases that play diverse roles in cellular signaling nih.govmdpi.com. Neurotensin-induced PKC activation has been demonstrated in various cell lines, including human colon cancer cells and pancreatic carcinoma cells nih.govaacrjournals.orgaacrjournals.org.

Studies have shown that neurotensin stimulates the activation of specific PKC isoforms, such as PKCα and PKCβ1 nih.gov. The activation of PKC by neurotensin is dependent on the activation of phosphoinositide-specific phospholipase C nih.gov. PKC activation is crucial for mediating several downstream effects of neurotensin, including the activation of mitogen-activated protein kinases (MAPKs)/ERK pathways and the phosphorylation of target proteins mdpi.comnih.govnih.gov. Inhibition of PKC has been shown to block certain neurotensin-mediated effects, highlighting its critical role in the signaling cascade nih.govnih.gov.

Activation of Protein Kinase D (PKD)

Protein Kinase D (PKD), also known as PKCμ, is a family of serine/threonine kinases that function downstream of PKC in some signaling pathways aacrjournals.orgfrontiersin.orgnih.gov. PKD is activated by DAG and can be phosphorylated by activated PKC isoforms frontiersin.orgnih.gov. Neurotensin has been shown to induce rapid and striking activation of PKD in human pancreatic carcinoma cell lines aacrjournals.orgaacrjournals.org.

PKD activation by neurotensin is dependent on phorbol (B1677699) ester-regulated PKC(s), as demonstrated by the abrogation of neurotensin-induced PKD activation by selective PKC inhibitors aacrjournals.org. PKD plays a role in various cellular functions, including cell proliferation, migration, and survival mdpi.comfrontiersin.org. The activation of PKD represents another branch of the neurotensin signaling pathway initiated by the generation of DAG downstream of PLC activation aacrjournals.orgaacrjournals.orgfrontiersin.orgnih.gov.

Mitogen-Activated Protein Kinase (MAPK) Pathway Engagement (e.g., ERK1/2, JNK)

Activation of neurotensin receptors, particularly NTSR1 and NTSR3, is known to engage the Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinases (ERK1/2) and c-Jun N-terminal kinases (JNK). encyclopedia.pubfrontiersin.orgd-nb.infojneurosci.orgnih.govnih.govauajournals.org This pathway is a crucial cascade involved in transducing extracellular signals into intracellular responses, ultimately influencing gene expression and various cellular functions like proliferation and differentiation. auajournals.orgmdpi.com

Studies have shown that neurotensin stimulates the phosphorylation and activation of ERK1/2 and JNK in various cell lines expressing neurotensin receptors. jneurosci.orgnih.govnih.gov For instance, in human pancreatic cancer cells, neurotensin treatment resulted in increased ERK and JNK activity within minutes. nih.gov Similarly, in human microglial cells where NTSR3 is the primary receptor, neurotensin stimulated the phosphorylation of ERK1/2 and Akt. jneurosci.org

Raf-1 Activation: Ras-Dependent and Ras-Independent Mechanisms

Activation of the ERK1/2 pathway typically involves a kinase cascade initiated by the activation of Raf proteins, which then phosphorylate and activate MEK1/2, leading to ERK1/2 phosphorylation and activation. Raf-1 (c-Raf-1) is a key component in this cascade. aacrjournals.orgphysiology.org

Neurotensin can stimulate Raf-1 activation through both Ras-dependent and Ras-independent mechanisms, depending on the cell type and receptor involved. While receptor tyrosine kinases commonly activate Raf-1 via Ras-GTP binding, GPCRs like NTSR1 can utilize alternative pathways. aacrjournals.orgphysiology.org In some cell lines, NTSR1 activation leads to PKC-dependent Raf-1 activation, which can occur independently of Ras. frontiersin.orgnih.govd-nb.infooncotarget.comaacrjournals.orgfrontiersin.org Additionally, neurotensin receptor activation can lead to the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which in turn can activate the Ras-Raf-MEK-ERK pathway. encyclopedia.pubfrontiersin.orgnih.govd-nb.infooncotarget.comfrontiersin.org This transactivation provides a mechanism for neurotensin receptors to engage the classical Ras-dependent pathway.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Involvement

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another critical signaling cascade activated by neurotensin receptors, playing a significant role in cell survival, growth, and migration. encyclopedia.pubfrontiersin.orgnih.govmdpi.comd-nb.infojneurosci.orgfrontiersin.orgnih.gov

Neurotensin binding to its receptors, including NTSR1 and NTSR3, can lead to the activation of PI3K, which phosphorylates phosphatidylinositol lipids, leading to the recruitment and activation of Akt (also known as Protein Kinase B). encyclopedia.pubfrontiersin.orgmdpi.comd-nb.infojneurosci.orgfrontiersin.orgnih.gov Studies in various cell lines have demonstrated neurotensin-induced Akt phosphorylation, indicating the involvement of this pathway. jneurosci.orgfrontiersin.orgnih.gov For instance, in human microglial cells, neurotensin stimulated the phosphorylation of Akt in a time and concentration-dependent manner. jneurosci.org The activation of the PI3K/Akt pathway by neurotensin receptors contributes to downstream effects such as increased cell survival and proliferation. mdpi.comd-nb.info

Src Kinase and Focal Adhesion Kinase (FAK) Signaling Interactions

Neurotensin receptor signaling also involves interactions with non-receptor tyrosine kinases such as Src and Focal Adhesion Kinase (FAK). These kinases are important regulators of cell adhesion, migration, and survival. frontiersin.orgnih.govmdpi.comd-nb.infooncotarget.comnih.gov

Activation of NTSR1 and NTSR3 can lead to the phosphorylation and activation of Src and FAK. frontiersin.orgnih.govmdpi.comd-nb.infonih.gov FAK, in particular, is often activated downstream of integrins and growth factor receptors and plays a key role in connecting cell surface receptors to intracellular signaling pathways and the cytoskeleton. mdpi.comd-nb.info Neurotensin-induced activation of FAK and Src can modulate cytoskeleton dynamics and promote processes like cell migration. nih.govd-nb.info Furthermore, FAK-Src signaling can interact with and activate the PI3K/Akt pathway, contributing to cell survival. mdpi.comd-nb.infonih.gov

Receptor Trafficking and Desensitization Mechanisms

Neurotensin receptor activity is tightly regulated by processes involving receptor trafficking and desensitization. These mechanisms help to control the magnitude and duration of signaling in response to ligand binding and prevent overstimulation. pnas.orgfrontiersin.org

Ligand-Induced Receptor Phosphorylation and Internalization Processes

Upon ligand binding, neurotensin receptors, particularly NTSR1, undergo phosphorylation. This phosphorylation is a key step in initiating receptor desensitization and internalization. pnas.orgatlasgeneticsoncology.org7tmantibodies.comuzh.chacs.orgbiorxiv.org G protein-coupled receptor kinases (GRKs) are primarily responsible for phosphorylating activated GPCRs like NTSR1 on serine and threonine residues, often located in the C-terminal tail and intracellular loops. 7tmantibodies.comacs.orgbiorxiv.org Studies have shown that GRK2 and GRK5 can phosphorylate NTSR1. acs.orgbiorxiv.org

Following phosphorylation, the activated and phosphorylated receptors are internalized from the cell surface into endocytic vesicles. pnas.orgatlasgeneticsoncology.orguzh.chresearchgate.netpnas.orgnih.govpnas.orgnih.gov This ligand-induced internalization is a crucial mechanism for regulating the number of receptors available at the plasma membrane and is involved in terminating or altering signaling. pnas.orgfrontiersin.orgnih.gov

Beta-Arrestin Recruitment and Clathrin-Mediated Endocytosis

A critical step in the internalization process of NTSR1 is the recruitment of beta-arrestins (β-arrestin 1 and β-arrestin 2) to the phosphorylated receptor. pnas.orgatlasgeneticsoncology.orguzh.chbiorxiv.orgresearchgate.netpnas.orginnoprot.cominnoprot.comnih.govresearchgate.netpnas.org Beta-arrestins serve as adaptor proteins that uncouple the receptor from G proteins, contributing to desensitization, and also link the receptor to the endocytic machinery. mdpi.comnih.gov

Neurotensin receptor internalization predominantly occurs via clathrin-mediated endocytosis. uzh.chresearchgate.netpnas.orgnih.govescholarship.org Beta-arrestin binding to the phosphorylated receptor facilitates the interaction with components of the clathrin-coated pit machinery, including clathrin and adaptor protein 2 (AP2), leading to the budding off of vesicles containing the receptor-ligand complex from the plasma membrane. researchgate.netnih.govnih.gov This process can also involve other proteins like dynamin and intersectin. researchgate.netnih.gov The internalized receptors can then be targeted for degradation in lysosomes or, in some cases, recycled back to the cell surface, influencing long-term signaling and cellular responses. atlasgeneticsoncology.orgresearchgate.netnih.govescholarship.org

Identification of G Protein-Independent Signaling Modalities

Beyond the classical G protein-dependent pathways, Neurotensin, ser(7)- receptor signaling, particularly through NTR1, involves G protein-independent mechanisms. A key player in these alternative pathways is β-arrestin. Upon agonist activation, GPCRs, including NTR1, undergo phosphorylation by G protein receptor kinases (GRKs), which promotes the binding of β-arrestins. ahajournals.orgnih.govresearchgate.netmdpi.com β-arrestins were initially recognized for their role in desensitizing GPCR signaling by physically uncoupling the receptor from G proteins and facilitating receptor internalization. ahajournals.orgnih.govresearchgate.net However, it has become evident that β-arrestins also act as signaling scaffolds, recruiting and activating various signaling molecules independently of G proteins. ahajournals.orgnih.govresearchgate.net

Internalization of NTR1, a process mediated by β-arrestins and clathrin, is crucial for receptor desensitization but is also linked to G protein-independent signaling. ahajournals.orgpnas.org Studies have shown that β-arrestins translocate to early endosomes along with NTR1 upon Neurotensin, ser(7)- stimulation. nih.gov This internalization and subsequent interaction with β-arrestins can lead to the activation of downstream signaling cascades, such as the MAP kinase pathway, from endosomal compartments. ahajournals.orgnih.govnih.gov The specific mechanisms by which β-arrestins participate in NTR1-associated MAP kinase and NFκB activation are still being investigated, and distinct roles for β-arrestin 1 and β-arrestin 2 have been observed in other systems. nih.gov

Regulation of Gene Expression and Transcription Factors by Neurotensin

Neurotensin, ser(7)- is known to modulate gene expression through the activation of various intracellular signaling pathways that converge on transcription factors.

Modulation of Activator Protein 1 (AP-1) Complex Components (c-fos, c-jun, Elk1)

Neurotensin, ser(7)- stimulation can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1/2 (ERK1/2). nih.govnih.gov Activated ERK1/2 can translocate to the nucleus and phosphorylate transcription factors such as Elk1 (also known as ternary complex factor or TCF). acnp.org Phosphorylated Elk1 then complexes with serum response factor (SRF) to bind to serum response elements (SREs) in the promoters of immediate early genes, including c-fos. acnp.org The induction of c-fos expression is a rapid cellular response to various extracellular signals. acnp.orgxiahepublishing.com

The c-Fos protein, once synthesized, forms a heterodimer with c-Jun, creating the Activator Protein 1 (AP-1) transcription factor complex. nih.govarigobio.comoncotarget.com This AP-1 complex binds to specific DNA sequences (AP-1 sites) in the regulatory regions of target genes, modulating their transcription. arigobio.comoncotarget.com Neurotensin, ser(7)- mediated activation of the MAPK/ERK pathway contributes to the increased expression and activation of AP-1 components like c-fos and c-jun, thereby influencing the transcription of genes involved in processes such as cell proliferation and survival. nih.govnih.govnih.gov

Nuclear Factor-kappa B (NFκB) Signaling Activation

Neurotensin, ser(7)- is also an activator of the Nuclear Factor-kappa B (NFκB) pathway. nih.govnih.govnih.govnih.gov Activation of NFκB by Neurotensin, ser(7)- has been observed in various cell types, including human colonic epithelial cells and mast cells. nih.govarxiv.org This activation involves the phosphorylation of the p65 subunit of NFκB and the degradation of its inhibitor, IκB-α, leading to the translocation of active NFκB into the nucleus. nih.gov In the nucleus, NFκB binds to target gene promoters, regulating the expression of genes, including those involved in inflammatory responses like interleukin-8 (IL-8). nih.govoup.com β-arrestins have been implicated in Neurotensin, ser(7)--induced NFκB activation in colonocytes. nih.gov

Early Growth Response Protein 1 (Egr-1) Modulation

Neurotensin, ser(7)- stimulates the expression of Early Growth Response Protein 1 (Egr-1), also known as Krox-24. nih.govnih.govnih.govnih.gov This induction of Egr-1 is often mediated through the MAPK pathway. nih.govnih.gov Research in human colonic epithelial cells has shown that Neurotensin, ser(7)- treatment significantly increases Egr-1 expression, and this effect can be blocked by inhibiting the MAPK pathway. nih.govnih.gov Egr-1 is a transcription factor that can bind to specific sites in the promoters of various genes, including the epidermal growth factor receptor (EGFR). nih.govnih.gov Neurotensin, ser(7)- has been shown to enhance Egr-1 binding to the EGFR promoter, contributing to increased EGFR gene transcription. nih.govnih.gov Knockdown of Egr-1 expression significantly inhibits Neurotensin, ser(7)--stimulated EGFR transcription. nih.govnih.gov

Signal Transducer and Activator of Transcription (STAT) Protein Phosphorylation (e.g., Stat5b)

Neurotensin, ser(7)- signaling can also lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, including STAT5b. nih.govresearchgate.netdtic.mil STAT proteins are typically activated by receptor tyrosine kinases and cytokine receptors, undergoing phosphorylation on specific tyrosine residues, which leads to their dimerization, translocation to the nucleus, and binding to DNA to regulate gene expression. atlasgeneticsoncology.orgfrontiersin.org In the context of Neurotensin, ser(7)- signaling, the activation of STAT5b has been observed, particularly in prostate cancer cells, and is linked to the transactivation of receptor tyrosine kinases like EGFR. nih.govresearchgate.netencyclopedia.pub STAT5b is phosphorylated on tyrosine 699, which is essential for its DNA binding and transcriptional activity. atlasgeneticsoncology.orgfrontiersin.org

The Role of Reactive Oxygen Species (ROS) in Neurotensin-Mediated Signaling

Reactive Oxygen Species (ROS) play a crucial role as signaling molecules in various cellular processes, and Neurotensin, ser(7)- mediated signaling involves the generation and action of ROS. nih.govahajournals.orgnih.govuni.lu Neurotensin, ser(7)- addition to cells has been shown to significantly increase intracellular ROS levels. nih.govuni.luaacrjournals.org This increase in ROS is essential for certain downstream signaling events triggered by Neurotensin, ser(7)-. nih.govuni.luaacrjournals.org

Specifically, ROS are critical for the transactivation of receptor tyrosine kinases such as EGFR and HER2 by Neurotensin, ser(7-). nih.govnih.govuni.luaacrjournals.orgesmed.orgmdpi.com Transactivation refers to the indirect activation of receptor tyrosine kinases by GPCRs. Neurotensin, ser(7)- induced transactivation of EGFR and HER2 is blocked by antioxidants and ROS scavengers, indicating the necessity of ROS in this process. nih.govuni.luaacrjournals.org The mechanism may involve ROS-dependent modulation of enzymes like protein tyrosine phosphatases or direct oxidation of cysteine residues on the receptor tyrosine kinases. mdpi.com The Neurotensin, ser(7-)-induced increase in ROS and subsequent EGFR/HER2 transactivation contribute to downstream signaling pathways like the MAPK/ERK pathway, influencing cellular processes such as proliferation. nih.govnih.govuni.lu

Neurotensin S Physiological and Neuromodulatory Roles Mechanistic Focus

Central Nervous System Modulations by Neurotensin (B549771)

Neurotensin (NT), a tridecapeptide, functions as a significant neuromodulator within the central nervous system (CNS), where it exerts a wide array of effects by interacting with various neurotransmitter systems. Its distribution is particularly concentrated in regions such as the amygdala, nucleus accumbens, and hypothalamus, placing it in a prime position to influence core neurological functions. The modulatory actions of neurotensin are critical in the fine-tuning of neuronal circuits, thereby impacting physiological and behavioral processes. The most extensively studied of these interactions are with the dopaminergic and serotonergic systems, where neurotensin plays a crucial role in shaping synaptic transmission and neuronal excitability.

Dopaminergic System Interactions and Functional Interplay

The interplay between neurotensin and the dopaminergic system is a cornerstone of its function in the CNS. Neurotensin receptors are densely co-localized with dopamine (B1211576) neurons and their projections, particularly within the mesocorticolimbic and nigrostriatal pathways. This anatomical proximity translates into a profound functional relationship, with neurotensin acting as a key regulator of dopamine signaling. This modulation occurs at multiple levels, from influencing the firing patterns of dopamine neurons to modulating dopamine release and interacting directly with dopamine receptors.

Regulation of Dopamine Neuron Firing Rate and Excitability (e.g., VTA, Substantia Nigra)

Neurotensin exerts a direct excitatory influence on dopamine neurons in the ventral tegmental area (VTA) and the substantia nigra pars compacta (SNc). This excitation is primarily mediated by the neurotensin type 1 receptor (NTS1), a Gq-protein coupled receptor. Upon activation by neurotensin, NTS1 initiates a signaling cascade that leads to the opening of a non-selective cation channel, resulting in membrane depolarization and an increase in the firing rate of these neurons.

Furthermore, neurotensin modulates the excitability of dopamine neurons by attenuating the inhibitory effects of D2 dopamine autoreceptors. Activation of these autoreceptors by dopamine typically leads to hyperpolarization and a subsequent decrease in neuronal firing, serving as a negative feedback mechanism. Neurotensin, through a protein kinase C (PKC)-dependent mechanism, can reduce the function of these D2 autoreceptors, thereby disinhibiting the dopamine neurons and leading to a sustained increase in their firing rate. This dual action of direct excitation and disinhibition highlights the potent role of neurotensin in amplifying dopaminergic tone at the level of the cell body.

Recent studies have also uncovered a novel form of signaling between dopamine neurons themselves, driven by the release of neurotensin from these same neurons. This process can induce a long-term depression of dopamine D2 receptor-mediated synaptic currents, particularly in the substantia nigra, suggesting a feedforward mechanism to enhance dopamine neuron excitability. nih.gov

Mechanisms of Dopamine Release Modulation in Specific Brain Regions (e.g., Striatum, Nucleus Accumbens)

The influence of neurotensin on dopamine release is regionally specific. In vivo microdialysis and voltammetry studies have demonstrated that neurotensin administration leads to a dose-dependent increase in dopamine efflux in the nucleus accumbens, a key region of the mesolimbic dopamine pathway. nih.gov In contrast, neurotensin appears to have a negligible effect on dopamine release in the dorsal striatum, which is part of the nigrostriatal pathway. nih.gov This selective enhancement of dopamine release in the nucleus accumbens underscores the role of neurotensin in modulating the brain's reward and motivation circuitry.

The mechanisms underlying this selective modulation are multifaceted. They are believed to involve both actions at the level of the dopamine cell bodies in the VTA, leading to increased firing and subsequent terminal release, as well as potential direct actions on dopamine terminals within the nucleus accumbens.

| Brain Region | Effect of Neurotensin on Dopamine Release | Experimental Evidence |

| Nucleus Accumbens | Augmentation of dopamine efflux | In vivo microdialysis and chronoamperometry nih.gov |

| Striatum | No significant alteration of extracellular dopamine | In vivo microdialysis and chronoamperometry nih.gov |

Allosteric and Direct Interactions with Dopamine Receptors (e.g., D2 Receptor)

A significant aspect of neurotensin's interaction with the dopaminergic system is its ability to allosterically modulate dopamine D2 receptors. There is substantial evidence for the formation of NTS1-D2 receptor heteromers, where the two receptors physically interact to influence each other's function. nih.gov This interaction is antagonistic in nature, with the activation of NTS1 by neurotensin leading to a reduction in the affinity of D2 receptors for their agonists. nih.gov

This allosteric modulation is a key mechanism by which neurotensin can counteract the effects of dopamine at the postsynaptic level. The formation of these NTS1-D2 heteromers has been demonstrated through co-immunoprecipitation studies and is thought to play a crucial role in the functional antagonism observed between neurotensin and dopamine signaling. nih.gov The intracellular signaling pathways involved in this interaction are complex and appear to involve PKC, which, upon activation by NTS1, can phosphorylate the D2 receptor, leading to its desensitization and internalization. nih.gov This heterologous desensitization provides a powerful mechanism for neurotensin to dampen D2 receptor-mediated signaling. nih.gov

Serotonergic Neurotransmission Modulation

Neurotensin also significantly modulates the serotonergic system, which is involved in a wide range of physiological functions, including mood, sleep, and pain perception. The anatomical and functional interactions between neurotensin and serotonin (B10506) neurons, particularly in the raphe nuclei, are critical for these modulatory effects.

Influence on Serotonergic Neuron Activity in Raphe Nuclei

The raphe nuclei, the primary source of serotonin in the brain, contain a significant number of neurotensin receptors. Neurotensin-containing fibers and terminals are also present in these nuclei, indicating a direct interaction between the two systems. nih.gov

Electrophysiological studies have shown that neurotensin has an excitatory effect on a subpopulation of serotonergic neurons in the dorsal raphe nucleus. nih.govnih.gov This excitation is concentration-dependent, with an EC50 of approximately 142 nM, and leads to an increase in the firing rate of these neurons. nih.gov The effect is most prominent in the ventral part of the dorsal raphe nucleus and is subject to desensitization with prolonged exposure to neurotensin. nih.govnih.gov

Mechanistically, neurotensin induces an inward current in these serotonergic neurons. nih.govnih.gov In the nucleus raphe magnus, this is achieved by enhancing a voltage-insensitive, non-selective cationic conductance through a novel subtype of neurotensin receptor coupled to Gαq/11 proteins. tmu.edu.tw This signaling pathway involves the generation of inositol (B14025) triphosphate (IP3) and subsequent calcium release from intracellular stores, which in turn activates the cationic conductance. tmu.edu.tw

| Brain Region | Effect of Neurotensin on Serotonergic Neurons | Key Findings |

| Dorsal Raphe Nucleus | Concentration-dependent increase in firing rate | EC50 = 142 nM; effect is subject to desensitization nih.gov |

| Nucleus Raphe Magnus | Depolarization and evocation of action potentials | Mediated by enhancement of a non-selective cationic conductance tmu.edu.tw |

Glutamatergic System Dynamics

Neurotensin plays a crucial role in modulating glutamatergic transmission, which is fundamental for excitatory signaling in the brain. nih.govnih.gov Its interactions are complex, involving both the enhancement of glutamate (B1630785) release and the amplification of postsynaptic glutamate receptor signals.

Research has demonstrated that neurotensin can augment the presynaptic release of glutamate. nih.gov This effect is mediated by the activation of the high-affinity neurotensin receptor, NTS1. nih.gov Studies have shown that NT increases the amplitude of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by facilitating this presynaptic glutamate release. nih.gov The mechanism involves an increase in both the probability of vesicle release and the size of the readily releasable pool of vesicles, without affecting the rate of recovery from vesicle depletion. nih.gov This enhancement of glutamate release is dependent on the influx of calcium (Ca2+) through L-type Ca2+ channels and the subsequent activation of calmodulin and myosin light-chain kinase. nih.gov

Table 1: Mechanistic Details of Neurotensin-Induced Glutamate Release

| Parameter | Effect of Neurotensin | Underlying Mechanism | Reference |

|---|---|---|---|

| AMPA EPSC Amplitude | Increased | Facilitation of presynaptic glutamate release | nih.gov |

| Release Probability | Increased | Activation of NTS1 receptors | nih.gov |

| Readily Releasable Pool Size | Increased | Activation of NTS1 receptors | nih.gov |

| Calcium Influx | Required | Mediated by L-type Ca2+ channels | nih.gov |

| Downstream Effectors | Required | Calmodulin and Myosin Light-Chain Kinase | nih.gov |

Table 2: Neurotensin's Amplification of NMDA Receptor Signaling

| Receptor Interaction | Signaling Pathway | Functional Outcome | Reference |

|---|---|---|---|

| Neurotensin (via NTS1) and NMDA Receptor | Activation of Protein Kinase C (PKC) leading to NMDA receptor phosphorylation | Potentiation of NMDA receptor-mediated currents | nih.govnih.gov |

| Neurotensin and Glutamate | Increased extracellular glutamate levels | Enhancement of glutamate-induced excitotoxicity | nih.gov |

GABAergic Neurotransmission Regulation

Neurotensin also significantly influences the primary inhibitory neurotransmitter system in the brain, the GABAergic system. frontiersin.org

Studies have shown that neurotensin can increase the release of gamma-aminobutyric acid (GABA) in various brain regions, including the prefrontal cortex. nih.govjneurosci.org This effect is mediated by the direct activation of GABAergic interneurons that express the NTS1 receptor. nih.gov Local administration of neurotensin leads to a dose-dependent and impulse-dependent increase in extracellular GABA levels. nih.govjneurosci.org Interestingly, in some neuronal populations, neurotensin is co-released with GABA. nih.govelifesciences.org In such cases, the two neurotransmitters can have opposing actions on the postsynaptic neuron, with GABA mediating a rapid inhibition and neurotensin producing a slower, excitatory effect. nih.govelifesciences.org This dual signaling allows for a more complex and nuanced regulation of neuronal activity. Neurotensin has also been shown to inhibit GABA-B receptor-mediated inhibitory postsynaptic currents (IPSCs) in dopamine neurons of the ventral tegmental area. nih.gov

Table 3: Effects of Neurotensin on the GABAergic System

| Brain Region | Effect | Mechanism | Reference |

|---|---|---|---|

| Prefrontal Cortex | Increased extracellular GABA levels | Direct activation of NTS1-expressing GABAergic interneurons | nih.govjneurosci.org |

| Medial Preoptic Area | Co-release with GABA, leading to opposing postsynaptic effects | GABA mediates rapid inhibition, Neurotensin mediates slower excitation | nih.govelifesciences.org |

| Ventral Tegmental Area | Inhibition of GABA-B receptor-mediated IPSCs in dopamine neurons | Downstream modulation of receptor signaling | nih.gov |

Cholinergic System Interactions

The interaction between neurotensin and the cholinergic system is particularly prominent in the basal forebrain, a region critical for cortical arousal and cognitive function. nih.gov

Neurotensin has a potent and selective excitatory effect on cholinergic neurons in the basal forebrain. nih.govnih.gov A high percentage of these cholinergic neurons express the NTS1 receptor. nih.gov The application of neurotensin to these neurons induces an inward current, leading to their excitation. nih.gov This excitation often manifests as a rhythmic bursting pattern of discharge. nih.govresearchgate.net This neurotensin-induced bursting of basal forebrain cholinergic neurons is believed to play a role in promoting cortical activity, specifically enhancing gamma and theta oscillations, which are associated with wakefulness and paradoxical sleep. nih.govresearchgate.net In the striatum, neurotensin can stimulate the release of acetylcholine (B1216132) from cholinergic interneurons, an effect that is dependent on neuronal firing. nih.gov

Table 4: Neurotensin's Modulation of Cholinergic Neurons

| Location | Effect on Cholinergic Neurons | Functional Consequence | Reference |

|---|---|---|---|

| Basal Forebrain | Excitation and induction of rhythmic bursting | Promotion of cortical gamma and theta activity, wakefulness | nih.govnih.govresearchgate.net |

| Striatum | Release of acetylcholine from interneurons | Modulation of striatal circuitry | nih.gov |

Central Regulation of Energy Balance and Feeding Behavior

Neurotensin is a significant neuromodulator in the central regulation of appetite and body weight. nih.gov Its actions are primarily centered within key brain regions that govern energy homeostasis.

Hypothalamic Circuitry and Anorexigenic Effects

The hypothalamus contains a high density of neurotensin and its receptors, playing a crucial role in the peptide's influence on feeding. wikipedia.org When administered centrally, neurotensin induces a reduction in food intake, an effect known as anorexia. This anorexigenic action is linked to its interaction with critical hypothalamic circuits that control satiety and hunger. Specifically, neurotensin modulates the activity of pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus, which are key components of the brain's satiety-signaling pathway. Activation of neurotensin receptor 1 (NTS1) is believed to be a primary mediator of these effects on food intake. 7tmantibodies.com The peptide also interacts with other neurotransmitter systems, including dopamine and leptin signaling pathways, to integrate metabolic information and suppress the drive to eat. researchgate.net

Thermoregulatory Mechanisms and Hypothermic Responses

Neurotensin is a potent regulator of core body temperature, consistently inducing hypothermia when introduced into the central nervous system. nih.govfrontiersin.org This effect is a hallmark of its central activity and is mediated by specific receptor interactions within thermoregulatory brain centers.

Central Receptor Subtype Mediation of Temperature Control

The hypothermic response to neurotensin is primarily mediated by the high-affinity neurotensin receptor, NTS1. nih.gov Activation of NTS1 in brain regions like the hypothalamus disrupts the homeostatic set-point for body temperature, leading to a controlled decrease. nih.gov While NTS1 is the main driver of hypothermia, the neurotensin receptor 2 (NTS2) may play a modulating role. nih.gov Research into metabolically stable neurotensin analogs has sought to separate the analgesic properties of the peptide from its hypothermic effects, highlighting the distinct, yet related, pathways governed by its receptor subtypes. nih.gov For instance, some studies have shown that it is possible to develop analogs that produce strong pain relief without causing a significant drop in body temperature, suggesting that the signaling pathways for analgesia and thermoregulation can be dissociated. nih.gov

Neurotensin in Antinociception and Pain Processing

Neurotensin plays a significant role in modulating pain perception through its actions in the brain and spinal cord. researchgate.net It produces potent analgesic effects that are independent of the opioid system, making its pathway a subject of interest for pain management research. nih.govfrontiersin.org

Influence on Pituitary Hormone Secretion

Neurotensin acts as a neuromodulator within the hypothalamic-pituitary axis, influencing the release of several anterior pituitary hormones. nih.gov Its effects can be either stimulatory or inhibitory, depending on the specific hormone and the physiological context.

Central neurotensin signaling has been shown to modulate the release of key hormones involved in stress, metabolism, and reproduction. nih.gov It stimulates the activity of the hypothalamic-pituitary-adrenal (HPA) axis, leading to an increase in corticotropin-releasing hormone (CRH), which in turn triggers the release of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441). nih.gov Neurotensin is also implicated in the regulation of prolactin and luteinizing hormone release. wikipedia.org Furthermore, it participates in the neuroendocrine control of the thyroid axis by regulating the function of thyroid-releasing hormone (TRH). nih.gov The influence of neurotensin on growth hormone secretion is also recognized, completing its broad regulatory profile over the endocrine system.

| Hormone | Effect of Central Neurotensin Administration | Primary Mediator |

| Adrenocorticotropic hormone (ACTH) | Stimulatory | CRH system activation nih.gov |

| Corticotropin-releasing hormone (CRH) | Stimulatory | Direct hypothalamic action nih.gov |

| Prolactin | Modulatory (release regulation) | Interaction with dopaminergic system wikipedia.org |

| Growth Hormone | Modulatory | Hypothalamic-pituitary axis influence nih.gov |

Central Regulation of Sleep-Wake Cycles

Neurotensin plays a critical role in the regulation of arousal and the sleep-wake cycle. Neurons expressing neurotensin in the lateral hypothalamus have been identified as a key population in promoting wakefulness. nih.gov Activation of these neurons can lead to rapid arousal from non-rapid eye movement (NREM) sleep and can sustain periods of wakefulness. nih.gov Studies have shown that these neurotensin-expressing neurons are most active during periods of wakefulness. bohrium.com

Conversely, the targeted removal of these specific neurons in animal models has been shown to decrease the total amount of time spent awake and lead to a fragmentation of wakefulness. bohrium.com This indicates their necessity in maintaining a normal arousal state. nih.gov Furthermore, neurotensin signaling through its high-affinity receptor, NTS1, is implicated in the regulation of REM sleep. oup.com The infusion of neurotensin into certain brain regions can promote NREM sleep while reducing wakefulness and REM sleep, highlighting the region-specific effects of this neuropeptide. nih.gov

| Feature | Observation | Implication |

| NtsLH Neuron Activation | Elicits rapid arousal from NREM sleep and produces uninterrupted wakefulness. nih.gov | NtsLH neurons are sufficient to drive wakefulness. |

| NtsLH Neuron Activity | More active during wakefulness; activity increases concurrently with wake-onset. nih.gov | Correlates with the state of wakefulness. |

| NtsLH Neuron Ablation | Significantly reduces wake amounts and mean duration of wake bouts. nih.gov | NtsLH neurons are necessary for maintaining normal arousal. |

| NTS1 Receptor Knockout | Leads to changes in baseline sleep, particularly a decrease in REM sleep during the dark period. oup.com | NTS1 receptor is crucial for the regulation and distribution of REM sleep. |

Neurotensin's Role in Central Blood Pressure Control

Neurotensin is involved in the central regulation of cardiovascular function, including blood pressure. nih.gov When administered directly into the spinal cord, neurotensin can cause a dose-dependent decrease in mean arterial pressure, heart rate, and sympathetic nerve activity. nih.gov This hypotensive effect suggests a sympathoinhibitory role for neurotensin at the spinal level.

Furthermore, neurotensin can enhance the baroreflex, a key homeostatic mechanism for regulating blood pressure on a moment-to-moment basis. nih.gov By increasing the sensitivity of the sympathetic baroreflex, neurotensin may contribute to a more robust and responsive control of blood pressure. nih.gov The presence of a tonic neurotensin input in the spinal cord is suggested by the observation that blocking neurotensin receptors can also lead to significant hypotension and sympathoinhibition. nih.gov

| Parameter | Effect of Intrathecal Neurotensin |

| Mean Arterial Pressure | Dose-related decrease. nih.gov |

| Heart Rate | Bradycardia (decrease). nih.gov |

| Splanchnic Sympathetic Nerve Activity | Sympathoinhibition (decrease). nih.gov |

| Sympathetic Baroreflex | Enhanced sensitivity. nih.gov |

Modulation of Reward Pathways and Psychostimulant Actions

Neurotensin has a well-documented interaction with the brain's mesotelencephalic dopamine system, which is central to reward processing and the effects of psychostimulant drugs. nih.gov This neuropeptide is implicated in locomotion, reward, and the pathophysiology of drug addiction. nih.gov

Central administration of neurotensin receptor agonists can mitigate many of the behavioral effects of psychostimulants. nih.gov This suggests that neurotensin can act as a modulator of dopamine-mediated behaviors. The neurotensin system is closely associated with dopaminergic and glutamatergic systems in the brain, and its modulation can influence the effects of drugs that act on these systems, such as d-amphetamine and apomorphine. nih.gov The involvement of endogenous neurotensin in these processes is highlighted by studies using neurotensin receptor antagonists, which can alter the behavioral responses to psychostimulants. nih.gov

Peripheral System Modulations by Neurotensin

In the periphery, neurotensin is primarily found in enteroendocrine cells of the small intestine and plays a significant role in the regulation of the gastrointestinal system. sigmaaldrich.comku.dk

Gastrointestinal Tract Physiological Actions

Neurotensin is released from the gut in response to food ingestion, particularly fats, and exerts a variety of effects on digestive processes. sigmaaldrich.commdpi.com

Neurotensin influences the movement of the gastrointestinal tract, though its effects can vary depending on the specific region. It has been shown to inhibit motility in the jejunum and ileum while stimulating colon motility. sigmaaldrich.com This differential regulation suggests a role in coordinating the passage of digested food through the intestines. In addition to its effects on motility, neurotensin is involved in the secretion of other gastrointestinal peptides and can influence intestinal blood flow. sigmaaldrich.comresearchgate.net

Role in Lipid and Fat Homeostasis

Neurotensin (NT), a peptide hormone and neurotransmitter, plays a significant role in the regulation of lipid and fat homeostasis, primarily through its actions in the gastrointestinal tract and its influence on hepatic functions. Released from enteroendocrine cells in the small intestine in response to fat ingestion, NT is integral to the processes of fat absorption and metabolism. mdpi.comnih.govfrontiersin.org

Mechanisms of Intestinal Lipid Absorption Enhancement

Neurotensin enhances the absorption of dietary fats from the intestine through a combination of direct and indirect mechanisms. Upon release stimulated by the presence of fatty acids in the gut lumen, NT facilitates their uptake by intestinal mucosal cells. mdpi.com

One of the key direct molecular mechanisms involves the attenuation of AMP-activated protein kinase (AMPK) activation. By inhibiting AMPK, a crucial sensor of cellular energy status that typically suppresses lipogenesis, NT promotes fatty acid absorption. researchgate.net This action is mediated through neurotensin receptor 1 (NTR1) and neurotensin receptor 3 (NTR3). researchgate.net

Indirectly, Neurotensin orchestrates a series of physiological responses that collectively augment fat absorption. These include:

Bile Acid Circulation: NT enhances the enterohepatic circulation of bile acids. mdpi.com It stimulates the expression of the apical sodium-dependent bile acid transporter (ASBT), leading to increased bile acid uptake. nih.gov This increased availability of bile acids in the gut lumen promotes the emulsification of lipids and the formation of micelles, which are essential steps for fat digestion and absorption. mdpi.com

Gastrointestinal Motility and Secretion: The peptide can influence small bowel motility and enhance pancreatic exocrine output, further contributing to an environment conducive to lipid processing. mdpi.com

| Mechanism | Description | Key Mediators |

|---|---|---|

| Direct: AMPK Inhibition | Neurotensin attenuates the activation of AMPK in intestinal cells, which promotes the uptake of fatty acids. | NTSR1, NTSR3 |

| Indirect: Bile Acid Circulation | Enhances bile acid reabsorption and availability by stimulating the ASBT transporter, improving lipid emulsification. | ASBT |

| Indirect: Pancreatic Secretion | Stimulates pancreaticobiliary secretions, aiding in the digestion of fats. | Pancreatic enzymes |

Influence on Hepatic Metabolic Processes

Neurotensin's influence extends to the liver, where it impacts lipid metabolism and can contribute to pathological conditions such as hepatic steatosis (fatty liver disease). biolife-publisher.itresearchgate.net The increased lipid influx from the gut toward the liver, facilitated by NT, is a primary factor. mdpi.com

Recent research has identified specific molecular targets of NT signaling in the liver that drive fat accumulation. Neurotensin upregulates the expression of CD36, a key fatty acid translocase, in hepatocytes, which enhances the uptake of long-chain fatty acids into the liver cells. nih.gov Concurrently, NT signaling inhibits peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α). nih.gov PGC1α acts as a lipid sensor and is critical for activating genes involved in lipid catabolism. Its inhibition by NT, therefore, reduces the liver's capacity for fatty acid oxidation. nih.gov

Studies have shown that NT signaling is significantly upregulated in human liver samples with metabolic dysfunction-associated steatotic liver disease (MASLD) and metabolic dysfunction-associated steatohepatitis (MASH). nih.gov In animal models, NT-deficient mice are protected from high-fat-diet-induced hepatic steatosis, underscoring the peptide's obligatory role in this process. nih.govfrontiersin.org

Contributions to Glucose Metabolism Regulation

Neurotensin exerts complex and multifaceted effects on glucose homeostasis. Its role is not straightforward, as it can produce different, sometimes opposing, effects depending on the prevailing glucose concentration. nih.gov

In studies using rat islets of Langerhans, Neurotensin was shown to stimulate the release of both insulin (B600854) and glucagon (B607659) at low glucose concentrations. nih.gov Conversely, at high glucose or arginine levels, NT inhibits the secretion of both hormones. nih.gov This dual action suggests a role for NT in fine-tuning pancreatic endocrine function in response to metabolic state.

Peripheral administration of Neurotensin has been found to improve acute glucose tolerance in both lean and obese mice, an effect mediated by the NTSR1 receptor. endocrine-abstracts.orgendocrine-abstracts.org This improvement is associated with increased circulating insulin levels. endocrine-abstracts.orgendocrine-abstracts.org The mechanism appears to involve gut-to-pancreas neuronal signaling rather than a direct effect on pancreatic islets, where NTSR1 expression is negligible. endocrine-abstracts.org Evidence suggests that NT acts on NTSR1-expressing enteric neurons, which in turn modulate cholinergic-mediated insulin secretion via the enteropancreatic axis. endocrine-abstracts.orgendocrine-abstracts.org

| Condition | Effect on Insulin Secretion | Effect on Glucagon Secretion | Overall Impact on Glucose Homeostasis |

|---|---|---|---|

| Low Glucose | Stimulation | Stimulation | Modulation of baseline hormone levels |

| High Glucose | Inhibition | Inhibition | Modulation of postprandial hormone release |

| Peripheral Administration | Increased circulating insulin | Improved acute glucose tolerance |

Paracrine and Endocrine Modulation of the Cardiovascular System

Neurotensin is involved in the regulation of the cardiovascular system, with its immunoreactivity found in the myocardium, the heart's conduction system, intracardiac ganglia, and coronary vessels. nih.gov It produces a variety of cardiovascular actions, acting as both a paracrine and endocrine modulator. nih.gov

The effects of Neurotensin on the cardiovascular system are diverse and can be species-dependent. nih.gov Key actions include:

Heart Rate and Contractility: It can accelerate heart rate and increase myocardial contractility. nih.gov

Blood Pressure and Flow: Neurotensin affects systemic blood pressure, coronary vascular tone, and regional blood flow to various tissues, including the gastrointestinal tract and adipose tissue. nih.gov

These cardiovascular effects are mediated through multiple pathways. Neurotensin can act directly on its receptors (NTS1, NTS2, and NTS3), which are expressed in the myocardium. nih.gov The NTS1 receptor, in particular, is thought to mediate many of the NT-induced cardiovascular responses. nih.gov Indirectly, Neurotensin can stimulate the release of other vasoactive substances, such as histamine (B1213489) and catecholamines, or trigger cardiovascular reflexes by activating primary visceral afferent neurons. nih.gov Elevated systemic levels of Neurotensin's stable precursor, pro-NT, have been linked in population-based studies to an increased risk for cardiovascular morbidity and mortality. frontiersin.orgnih.gov

Involvement in Immune-Inflammatory Responses

Neurotensin is increasingly recognized as a significant modulator of immune and inflammatory processes, often acting as a pro-inflammatory peptide. mdpi.comnih.gov It can stimulate cell proliferation and contribute to both site-specific and systemic pro-inflammatory conditions. mdpi.com This peptide interacts with various immune cells, including mast cells, macrophages, and lymphocytes, influencing their function and the release of inflammatory mediators. biolife-publisher.itnih.gov

In the context of intestinal inflammation, such as that induced by Clostridium difficile toxin A, Neurotensin and its receptor are elevated, and blocking the receptor can inhibit inflammatory damage. nih.gov This indicates a key role for Neurotensin in the pathogenesis of colonic inflammation and mast cell activation. nih.gov

Stimulation of Cell Proliferation and Pro-Inflammatory Cytokine Production (e.g., MIP-2, MCP-1, IL-1β, TNFα, IL-8)

A critical aspect of Neurotensin's pro-inflammatory activity is its ability to stimulate the production of various cytokines. In human colonic epithelial cells, Neurotensin stimulates the expression and secretion of Interleukin-8 (IL-8), a potent chemoattractant for neutrophils. nih.gov This stimulation is mediated through complex signaling cascades involving Rho GTPase-mediated NF-κB and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov

In hepatocellular carcinoma, an aberrantly activated Neurotensin/IL-8 pathway has been shown to orchestrate a local inflammatory response that promotes tumor invasion. nih.gov Neurotensin-induced IL-8 attracts immune cells like macrophages and neutrophils to the local microenvironment. nih.gov

Furthermore, Neurotensin can stimulate mast cells to release pro-inflammatory compounds and can modulate macrophage function. biolife-publisher.itnih.gov While some studies suggest a protective, anti-inflammatory role in specific contexts by suppressing certain cytokines, much of the evidence points to its function as a pro-inflammatory mediator, particularly in chronic inflammatory conditions and cancer. biolife-publisher.itnih.gov Studies have demonstrated that Neurotensin can induce the expression of cytokines including IL-1β and TNF-α. researcher.liferesearchgate.net For instance, treatment with Neurotensin can induce IL-6 secretion from preadipocytes, linking it to adipose tissue inflammation. mdpi.com

| Cytokine | Cell/Tissue Type | Signaling Pathway | Reference |

|---|---|---|---|

| Interleukin-8 (IL-8) | Human Colonic Epithelial Cells, Hepatocellular Carcinoma Cells | MAPK, NF-κB, Rho GTPase | nih.govnih.gov |

| Interleukin-6 (IL-6) | Preadipocytes | Not specified | mdpi.com |

| Interleukin-1β (IL-1β) | Immune Cells | Not specified | researcher.liferesearchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) | Immune Cells | Not specified | researcher.liferesearchgate.net |

Mast Cell Degranulation and Activation Pathways

Neurotensin is a significant modulator of mast cell activity, capable of inducing degranulation and the release of various pro-inflammatory and vasoactive mediators. nih.govbrainimmune.com This process is initiated through a specific, receptor-mediated signaling cascade. Mast cells express neurotensin receptors (NTRs), and the interaction of neurotensin with these receptors triggers a series of intracellular events that culminate in the release of granular contents. brainimmune.comnih.gov

The activation pathway is dependent on a pertussis toxin-sensitive G protein, indicating the involvement of G protein-coupled receptors (GPCRs). nih.gov Upon binding of neurotensin to its receptor, the associated G protein activates phospholipase C (PLC). nih.gov This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.govbiolife-publisher.it The generation of IP3 leads to a rapid increase in intracellular free calcium concentrations. nih.gov

Furthermore, the signaling cascade involves the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov This pathway highlights a mechanism by which neurotensin not only causes immediate degranulation but also influences gene expression for the synthesis of other mediators. Research has shown that neurotensin can act synergistically with other stress-related molecules, such as corticotropin-releasing hormone (CRH), to augment mast cell activation and the release of specific mediators like vascular endothelial growth factor (VEGF). nih.govbrainimmune.combiolife-publisher.it

The degranulation of mast cells by neurotensin results in the release of a variety of pre-formed and newly synthesized mediators that contribute to inflammatory processes and increased vascular permeability. brainimmune.combiolife-publisher.it

Table 1: Mediators Released from Mast Cells upon Neurotensin Stimulation

| Mediator | Function | Reference |

|---|---|---|

| Histamine | Increases vascular permeability, smooth muscle contraction. | brainimmune.com |

| Vascular Endothelial Growth Factor (VEGF) | Promotes angiogenesis and vascular permeability. | nih.govbrainimmune.com |

| Tumor Necrosis Factor (TNF) | Pro-inflammatory cytokine. | brainimmune.com |

| Interleukin-8 (IL-8) | Chemoattractant for neutrophils and other immune cells. | brainimmune.com |

| Corticotropin-releasing hormone (CRH) | Stress-related neuropeptide, can further activate mast cells. | biolife-publisher.it |

Table 2: Key Components in Neurotensin-Induced Mast Cell Activation Pathway

| Component | Role in Pathway | Reference |

|---|---|---|

| Neurotensin Receptor (NTR) | Specific cell surface receptor that binds neurotensin. | brainimmune.comnih.gov |

| G protein (pertussis toxin-sensitive) | Transduces the signal from the activated NTR to effector enzymes. | nih.gov |

| Phospholipase C (PLC) | Enzyme that generates second messengers IP3 and DAG. | nih.govbiolife-publisher.it |

| Inositol Trisphosphate (IP3) | Mobilizes calcium from intracellular stores. | nih.govbiolife-publisher.it |

| Intracellular Calcium (Ca2+) | A critical second messenger for granule exocytosis. | nih.govbiolife-publisher.it |

| NF-κB | Transcription factor involved in the synthesis of inflammatory mediators. | nih.gov |

Intrinsic Antimicrobial Properties of Neurotensin